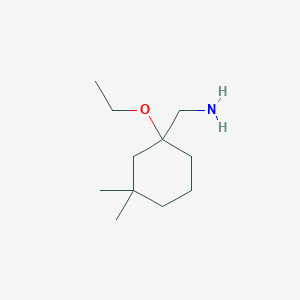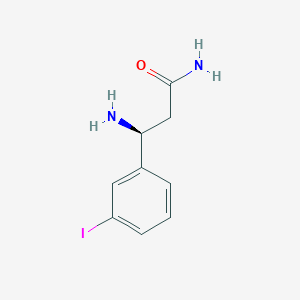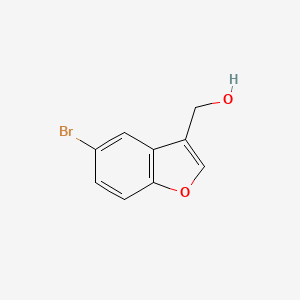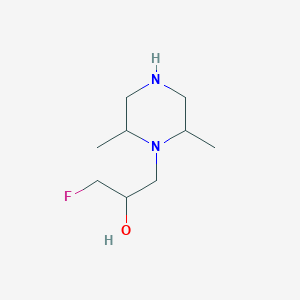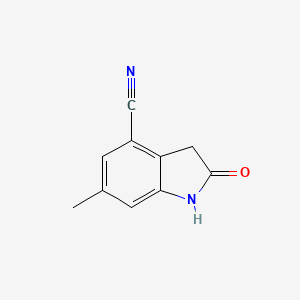
6-Methyl-2-oxo-1,3-dihydroindole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-oxo-1,3-dihydroindole-4-carbonitrile is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a nitrile group and a methyl group attached to the indole ring. It is of interest in organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-1,3-dihydroindole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyanoacetamide with methyl ketones in the presence of a base, such as sodium ethoxide, followed by cyclization to form the indole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-oxo-1,3-dihydroindole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Formation of 6-Methyl-2-oxo-1,3-dihydroindole-4-carboxylic acid.
Reduction: Formation of 6-Methyl-2-oxo-1,3-dihydroindole-4-amine.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-oxo-1,3-dihydroindole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-oxo-1,3-dihydroindole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-Methylindole: Another indole derivative with a methyl group at the 2-position.
4-Cyanoindole: An indole derivative with a nitrile group at the 4-position.
Uniqueness
6-Methyl-2-oxo-1,3-dihydroindole-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H8N2O |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
6-methyl-2-oxo-1,3-dihydroindole-4-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-6-2-7(5-11)8-4-10(13)12-9(8)3-6/h2-3H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
FJHDYKSJTRSWIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2CC(=O)NC2=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13070464.png)
![(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13070472.png)
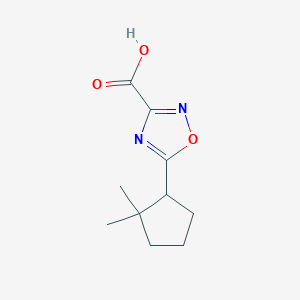
![{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13070486.png)

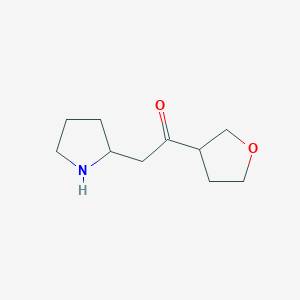
![Cis-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13070510.png)
